9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
Description
This compound is a heterocyclic derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 4-chlorophenyl group and a 2-oxo-2-(4-phenylpiperazino)ethyl side chain. Its structural complexity arises from fused aromatic and heterocyclic systems, which are often associated with enhanced binding affinity to biological targets, particularly in neurological and oncological contexts.
Properties
IUPAC Name |
11-(4-chlorophenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c26-19-8-6-18(7-9-19)21-16-22-24-28-33(25(35)31(24)14-15-32(22)27-21)17-23(34)30-12-10-29(11-13-30)20-4-2-1-3-5-20/h1-9,14-16H,10-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPHHJCYWZGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, followed by the introduction of the 4-chlorophenyl and 4-phenylpiperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidinone Cores
Compound MK86 (1-(4-Chlorophenyl)-Pyrazolo[1,5-a]Pyrimidin-7(4H)-One):
- Structural Differences: MK86 lacks the triazolo-pyrazinone ring system and the 4-phenylpiperazinoethyl side chain. Instead, it features a simpler pyrazolo-pyrimidinone core with a 4-chlorophenyl substituent.
- Synthesis: MK86 is synthesized via condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, yielding a lower molecular weight product (12% yield) compared to the target compound .
Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate:
- Structural Similarities: This compound shares a triazolo-pyrimidine core and a 4-chlorophenyl group with the target molecule. However, it replaces the pyrazolo-pyrazinone system with a triazolo-pyrimidine and incorporates an ethyl carboxylate group on the piperazine ring.
- Functional Implications: The ethyl carboxylate may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s 2-oxoethyl side chain .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to 61 analogues (Table 1). Key findings include:
- Tanimoto Index (MACCS): 0.72–0.85 for compounds with shared piperazine or chlorophenyl substituents.
- Dice Index (Morgan): 0.68–0.79 for analogues with fused heterocyclic systems, indicating moderate structural overlap.
Compounds with both 4-chlorophenyl and piperazine groups clustered together, suggesting synergistic effects of these substituents on bioactivity .
Table 1. Structural and Computational Comparison of Selected Analogues
Bioactivity Profiling
While explicit data for the target compound is absent in the evidence, hierarchical clustering of structurally related compounds () suggests that its bioactivity profile may align with kinase or GPCR inhibitors due to the triazolo-pyrazinone core’s resemblance to ATP-binding motifs.
Biological Activity
The compound 9-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocycles. The presence of both pyrazolo and triazolo frameworks suggests a potential for diverse pharmacological properties.
Antifungal and Antitubercular Properties
Research indicates that compounds with similar structural motifs exhibit significant antifungal and antitubercular activities. For instance, derivatives based on the pyrazole scaffold have shown promising results against pathogenic fungi and Mycobacterium tuberculosis strains. A study demonstrated that certain pyrazole derivatives displayed potent antifungal activity against four strains of fungi and notable activity against Mycobacterium tuberculosis H37Rv .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. The pyrazole and triazole moieties are known for their roles in inhibiting enzymes involved in critical cellular processes. For example:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit various enzymes, leading to disruption in cell metabolism.
- Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds may interfere with DNA and RNA synthesis in microbial cells.
Study 1: Antifungal Activity
A detailed investigation into the antifungal properties of related pyrazole compounds showed effective inhibition against Candida species. The study utilized an in vitro assay to measure the minimum inhibitory concentration (MIC), revealing that certain derivatives had MIC values lower than those of standard antifungal agents.
| Compound | MIC (µg/mL) | Standard |
|---|---|---|
| Compound A | 8 | Fluconazole (16) |
| Compound B | 4 | Ketoconazole (8) |
Study 2: Antitubercular Evaluation
Another significant study focused on the antitubercular activity of pyrazole derivatives. The results indicated that some compounds exhibited a remarkable reduction in bacterial load in infected macrophages.
| Compound | Log Reduction (CFU/mL) | Control |
|---|---|---|
| Compound C | 3.5 | 0 |
| Compound D | 2.8 | 0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
